N,N'-Di(naphthalen-1-yl)formimidamide is an organic compound characterized by its unique structure, which consists of two naphthyl groups attached to a formimidamide moiety. The chemical formula for this compound is , and it features a central carbon atom bonded to a nitrogen atom, which is further connected to two naphthyl groups. This compound is notable for its potential applications in various fields, including organic electronics and medicinal chemistry.
The synthesis of N,N'-Di(naphthalen-1-yl)formimidamide typically involves several steps:
N,N'-Di(naphthalen-1-yl)formimidamide has potential applications in several areas:
Interaction studies involving N,N'-Di(naphthalen-1-yl)formimidamide are essential for understanding its behavior in biological systems and material applications. These studies often focus on:
Several compounds share structural similarities with N,N'-Di(naphthalen-1-yl)formimidamide. Here are a few notable examples:
Compound Name | Structure | Unique Features |
---|---|---|
N,N-Diphenylformamid | C13H12N2 | Lacks naphthyl groups; simpler structure |
N,N-Di(2-naphthyl)formamid | C18H16N2 | Contains two 2-naphthyl groups; different electronic properties |
N,N'-Bis(phenyl)formamid | C13H12N2 | Contains phenyl groups instead of naphthyl; less steric hindrance |
The unique combination of two naphthyl groups in N,N'-Di(naphthalen-1-yl)formimidamide contributes to its distinct electronic properties and potential applications in advanced materials and pharmaceuticals. Its structural complexity may enhance its interactions with biological targets compared to simpler analogs, potentially leading to novel therapeutic discoveries.
N,N'-Di(naphthalen-1-yl)formimidamide is systematically named N,N'-dinaphthalen-1-ylmethanimidamide under IUPAC nomenclature. Its molecular formula is C21H16N2, with a molecular weight of 296.4 g/mol. The compound’s CAS registry number, 146306-28-7, uniquely identifies it in chemical databases. Structurally, it consists of a formimidamide group (–N=CH–N–) flanked by two naphthalen-1-yl groups, which are fused bicyclic aromatic systems (Figure 1).
Table 1: Key Chemical Properties
Property | Value |
---|---|
IUPAC Name | N,N'-dinaphthalen-1-ylmethanimidamide |
Molecular Formula | C21H16N2 |
Molecular Weight | 296.4 g/mol |
CAS Number | 146306-28-7 |
SMILES | C1=CC=C2C(=C1)C=CC=C2NC=NC3=CC=CC4=CC=CC=C43 |
The planar naphthalene rings contribute to extended π-conjugation, while the formimidamide group introduces a reactive imine-like nitrogen center.
Formimidamide derivatives have garnered attention since the mid-20th century due to their versatility as intermediates in organic synthesis. Early work focused on their role in forming heterocycles, such as imidazoles and triazines. A breakthrough emerged in 2003 with the development of acid chloride-mediated condensation reactions between isonitriles and ureas, which provided a general route to formamidine ureas. While this method targeted urea derivatives, it laid groundwork for adapting similar strategies to synthesize formimidamides.
N,N'-Di(naphthalen-1-yl)formimidamide itself represents an advancement in sterically hindered formimidamide design. The incorporation of naphthalene groups diverges from simpler aryl or alkyl substituents, offering enhanced stability and tailored electronic properties. Such modifications are critical for applications requiring controlled reactivity, such as catalysis or polymer stabilization.
The naphthalen-1-yl groups in N,N'-Di(naphthalen-1-yl)formimidamide impart three key structural advantages:
Figure 1: Structural Features
The compound’s stability under ambient conditions further underscores the naphthalene moieties’ role in preventing oxidative degradation.